molecular formula C16H21N3O2S B3967074 N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No. B3967074
M. Wt: 319.4 g/mol
InChI Key: RDTKMURVAJGERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide, commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a piperazine derivative that possesses a unique chemical structure, making it an interesting compound for various applications.

Mechanism of Action

TFP is known to interact with various proteins in the body, including enzymes and receptors. TFP has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TFP has also been shown to bind to certain receptors in the body, such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception and mood regulation.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects in the body. TFP has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in various physiological processes such as mood regulation and attention. TFP has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for various diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TFP has several advantages for lab experiments, including its unique chemical structure and properties, which make it an interesting compound for various applications. TFP is also readily available and relatively inexpensive. However, TFP has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of TFP. One area of research is the development of TFP as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of TFP and its interactions with various proteins in the body. Additionally, the development of new synthesis methods for TFP and the study of its potential toxicity and side effects are also important areas of research.
Conclusion:
In conclusion, TFP is a unique chemical compound that has gained significant attention in the field of scientific research. TFP has been studied for its potential use as a therapeutic agent for various diseases, as well as a tool for studying the function of certain proteins in the body. TFP has several advantages for lab experiments, including its unique chemical structure and properties, but also has some limitations, including its potential toxicity. There are several future directions for the study of TFP, including the development of new synthesis methods, the study of its mechanism of action, and the development of TFP as a therapeutic agent for various diseases.

Scientific Research Applications

TFP has been used extensively in scientific research due to its unique chemical structure and properties. TFP has been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TFP has also been used as a tool for studying the function of certain proteins in the body.

properties

IUPAC Name

4-(oxolane-2-carbonyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-15(14-7-4-12-21-14)18-8-10-19(11-9-18)16(22)17-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKMURVAJGERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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